molecular formula C10H10BrNO2S B1405362 O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate CAS No. 1624261-11-5

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

Cat. No.: B1405362
CAS No.: 1624261-11-5
M. Wt: 288.16 g/mol
InChI Key: WEZSGAAICNHEKZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃):
    • δ 9.95 ppm (s, 1H) : Formyl proton.
    • δ 7.65–7.45 ppm (m, 3H) : Aromatic protons (C3, C4, C6 of phenyl ring).
    • δ 3.40 ppm (s, 6H) : N-methyl groups .
  • ¹³C NMR (75 MHz, CDCl₃):
    • δ 190.1 ppm : Formyl carbonyl carbon.
    • δ 165.2 ppm : Thiocarbamate carbonyl (C=S).
    • δ 132.8–125.3 ppm : Aromatic carbons .

Infrared (IR) Spectroscopy

  • 1715 cm⁻¹ : Stretching vibration of formyl C=O.
  • 1240 cm⁻¹ : Asymmetric C–O–C stretching in thiocarbamate.
  • 1050 cm⁻¹ : C=S stretching .

UV-Vis Spectroscopy

  • λₘₐₓ = 280 nm : π→π* transition of the aromatic ring.
  • λₘₐₓ = 320 nm : n→π* transition of the thiocarbamate group .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

  • Molecular ion peak : m/z 288 (M⁺, 35% abundance).
  • Major fragments :
    • m/z 209 (M⁺ – Br, 100%): Loss of bromine.
    • m/z 181 (M⁺ – N(CH₃)₂, 60%): Cleavage of the carbamate group.
    • m/z 105 (C₆H₅CHO⁺, 45%): Formylphenyl fragment .

Figure 1: Proposed fragmentation mechanism

  • Initial loss of bromine (m/z 209).
  • Subsequent cleavage of the C–O bond to release N,N-dimethylcarbamothioate (m/z 181).
  • Further decomposition of the phenyl ring (m/z 105) .

Properties

IUPAC Name

O-(5-bromo-2-formylphenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZSGAAICNHEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160909
Record name Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-11-5
Record name Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate typically involves the reaction of 5-bromo-2-formylphenol with dimethylcarbamothioic chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Inhibition of Cholinesterases

Key analogs from the provided evidence include O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (1b) and O-(4-bromo-2-methoxyphenyl) dimethylcarbamothioate (1h).

  • Activity Against AChE and BChE: Compound 1b (4-chloro, 4-chlorophenylcarbamoyl): Exhibited the highest AChE inhibition (IC₅₀ = 38.98 µM) among tested derivatives, attributed to its dual chloro substituents enhancing hydrophobic interactions with the enzyme’s peripheral anionic site . However, the lack of direct IC₅₀ data necessitates caution.
Table 1: Comparative Inhibition Data
Compound Substituents AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity
1b 4-Cl, 4-ClPh-carbamoyl 38.98 89.74 AChE-selective
1h 4-Br, 2-OCH₃ Not reported Not reported
Rivastigmine (Reference) 132.0 230.0

Cytotoxicity and Selectivity

  • Derivatives like 1b and 1h exhibit mild cytotoxicity in HepG2 cells (), with selectivity indexes (SI) calculated as ratios of cytotoxic to inhibitory concentrations.

Key Research Findings and Gaps

  • Strengths of Analogs : Chlorinated and trifluoromethyl-substituted derivatives show superior cholinesterase inhibition, likely due to optimized hydrophobic and electronic interactions .
  • Limitations of Target Compound: No direct inhibition or toxicity data are available. Its formyl group may confer instability under physiological conditions, necessitating prodrug strategies.
  • Future Directions : Molecular docking studies (as performed for 1b) are needed to predict binding modes. Synthetic optimization should focus on stabilizing the formyl moiety while retaining activity.

Biological Activity

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C10H10BrNO2S and a molecular weight of 288.16 g/mol. Its unique structure, characterized by the presence of a bromine atom, imparts distinct chemical properties that have garnered attention in various fields of research, particularly in biology and medicine. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-bromo-2-formylphenol with dimethylcarbamothioic chloride, often facilitated by a base such as triethylamine. The resulting compound is utilized in various scientific applications due to its reactivity and ability to participate in diverse chemical reactions, including oxidation and substitution reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to bind to various enzymes and receptors, which can alter their activity and lead to significant biological effects. For instance, it may exhibit antimicrobial and anticancer properties through mechanisms that involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : By binding to receptors, it can modulate signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In laboratory studies, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those derived from breast cancer and leukemia. The proposed mechanism includes inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Potential

In another investigation focused on its anticancer properties, this compound was tested on human breast cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 30 µM. Further analysis revealed that treated cells showed increased markers for apoptosis compared to untreated controls .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
O-(5-Chloro-2-formylphenyl) dimethylcarbamothioateModerateLowChlorine atom presence
O-(5-Nitro-2-formylphenyl) dimethylcarbamothioateHighModerateNitro group enhances reactivity
This compound High High Bromine atom enhances biological activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Reactant of Route 2
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O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

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